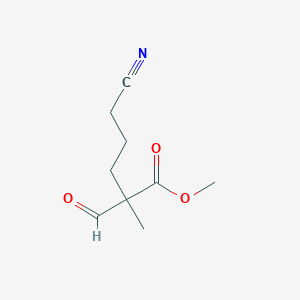![molecular formula C21H15BrN2O3S B12635336 Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl-](/img/structure/B12635336.png)
Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- is a complex organic compound with a molecular formula of C20H13BrN2O3S This compound is characterized by the presence of a benzaldehyde group, a bromine atom, a phenylsulfonyl group, and a pyrrolo[2,3-b]pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
相似化合物的比较
2-Bromobenzaldehyde: Another brominated benzaldehyde with similar reactivity but different structural features.
4-Bromobenzaldehyde: Similar to 2-bromobenzaldehyde but with the bromine atom in a different position on the benzene ring.
3-Bromobenzaldehyde: Shares the bromine and aldehyde groups but lacks the pyrrolo[2,3-b]pyridine and phenylsulfonyl moieties.
Uniqueness: Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl- is unique due to the presence of the pyrrolo[2,3-b]pyridine and phenylsulfonyl groups, which confer distinct chemical properties and potential biological activities not found in simpler bromobenzaldehydes.
属性
分子式 |
C21H15BrN2O3S |
|---|---|
分子量 |
455.3 g/mol |
IUPAC 名称 |
3-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]-4-methylbenzaldehyde |
InChI |
InChI=1S/C21H15BrN2O3S/c1-14-7-8-15(13-25)11-17(14)20-12-18-19(22)9-10-23-21(18)24(20)28(26,27)16-5-3-2-4-6-16/h2-13H,1H3 |
InChI 键 |
URUVPGIDICMXSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C=O)C2=CC3=C(C=CN=C3N2S(=O)(=O)C4=CC=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


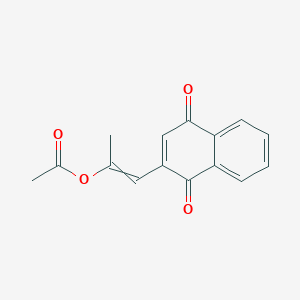
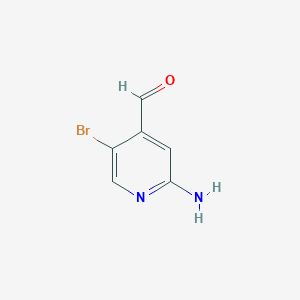
![4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12635279.png)
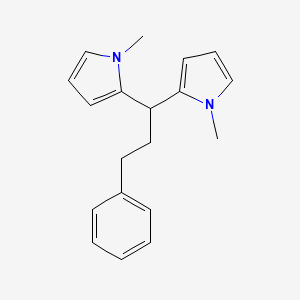

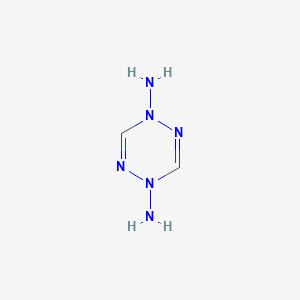
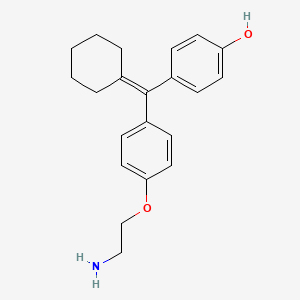
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12635305.png)

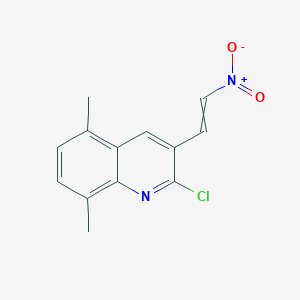
![2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene](/img/structure/B12635322.png)

![Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate](/img/structure/B12635339.png)
